6-Methoxy-1-indanone

Asymmetric Synthesis Organocatalysis γ-Butenolides

Sourcing 6-Methoxy-1-indanone (CAS 13623-25-1) for drug discovery? Regioisomeric substitution with 5-Methoxy-1-indanone (CAS 5111-70-6) compromises MAO-B inhibition, α1-antagonism, and synthetic yields due to distinct electronic and steric profiles. Ensure target specificity and regulatory compliance—procure the exact 6-substituted scaffold to maintain sub-nanomolar IC50 potency and high enantiomeric excess in catalytic applications.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 13623-25-1
Cat. No. B023923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-indanone
CAS13623-25-1
Synonyms2,3-Dihydro-6-methoxy-1H-inden-1-one;  2,3-Dihydro-6-methoxy-1H-inden-1-one;  _x000B_6-Methoxyindane-1-one;  NSC 338231; 
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC2=O)C=C1
InChIInChI=1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3
InChIKeyUJGDLLGKMWVCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1-indanone (CAS 13623-25-1): Procurement-Ready Specifications and Core Properties for Research


6-Methoxy-1-indanone (CAS 13623-25-1) is a methoxy-substituted 1-indanone derivative characterized by a methoxy group at the 6-position of the indanone ring. It is commercially available as a light-yellow to off-white crystalline solid with a molecular weight of 162.19 g/mol and a melting point range of approximately 104-111°C . This compound serves as a versatile building block in medicinal chemistry, organic synthesis, and pharmaceutical intermediate applications, with documented utility as an α1-adrenoceptor antagonist scaffold [1].

6-Methoxy-1-indanone (CAS 13623-25-1): Why In-Class Substitution Risks Project Failure


Substituting 6-Methoxy-1-indanone with its regioisomer 5-Methoxy-1-indanone (CAS 5111-70-6) or other indanone analogs is not straightforward due to position-dependent electronic and steric effects that profoundly influence biological activity and synthetic utility. The location of the methoxy group dictates the compound's conformational dynamics , enzymatic inhibition potency [1], and regioselectivity in downstream transformations. This differential profile underscores the necessity for compound-specific validation when sourcing intermediates for drug discovery programs.

6-Methoxy-1-indanone (CAS 13623-25-1) Quantitative Evidence Guide: Head-to-Head Performance Data


Enantioselective Catalysis: 6-Methoxy-1-indanone-Derived Selenium Catalyst Achieves 97% ee

A chiral electrophilic selenium catalyst synthesized from 6-methoxy-1-indanone enabled highly enantioselective oxidative cyclization of β,γ-unsaturated carboxylic acids, achieving up to 97% enantiomeric excess (ee) under mild conditions [1]. This performance represents a marked improvement over previous chiral selenium catalysts, which exhibited poor enantioselectivity and limited substrate scope, particularly at ambient temperatures [1].

Asymmetric Synthesis Organocatalysis γ-Butenolides

MAO-B Inhibition: C6-Substituted Indanones Outperform C5-Substituted Analogs

A study evaluating indanones as reversible MAO inhibitors demonstrated that C6-substituted indanones (including 6-methoxy-1-indanone as a representative member of this class) are particularly potent and selective MAO-B inhibitors, with IC50 values ranging from 0.001 to 0.030 μM [1]. In contrast, C5-substituted indanone and indane derivatives were found to be comparatively weaker MAO-B inhibitors [1].

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

Pharmaceutical Intermediate: 6-Methoxy-1-indanone as Key Precursor to Erlotinib

6-Methoxy-1-indanone serves as a critical synthetic intermediate in the preparation of erlotinib, a targeted anticancer drug used in lung and gastric cancer treatment . Its specific substitution pattern is essential for the subsequent synthetic steps, including substitution and acylation reactions . This role is not readily substituted by regioisomers like 5-Methoxy-1-indanone, which would lead to structurally distinct and potentially inactive products.

Pharmaceutical Intermediates Anticancer Drugs Synthetic Routes

α1-Adrenoceptor Antagonism: Established Pharmacological Profile

6-Methoxy-1-indanone has been identified and validated as an α1-adrenoceptor antagonist . While specific Ki or IC50 values for the unsubstituted parent compound are not reported, the indanone scaffold has been employed in rational design campaigns to generate novel series of potent α1-adrenoceptor antagonists with improved properties [1].

α1-Adrenoceptor Receptor Antagonist Pharmacology

6-Methoxy-1-indanone (CAS 13623-25-1): Targeted Research and Industrial Applications


Development of Highly Enantioselective Organocatalysts

Researchers designing novel asymmetric catalysts can utilize 6-methoxy-1-indanone as a starting material to synthesize rigid indanol-based chiral selenium catalysts. These catalysts have demonstrated up to 97% enantiomeric excess in oxidative cyclization reactions under mild conditions [1]. This application is particularly relevant for groups focused on asymmetric synthesis of complex natural products or pharmaceutical intermediates.

Synthesis of MAO-B Inhibitors for Neurodegenerative Disease Research

Medicinal chemists developing therapies for Parkinson's disease or other neurodegenerative disorders can leverage the enhanced MAO-B inhibitory potency associated with C6-substituted indanones [1]. 6-Methoxy-1-indanone serves as a core scaffold for generating potent, selective MAO-B inhibitors with IC50 values in the low nanomolar range.

Large-Scale Production of Erlotinib and Related Anticancer Agents

Pharmaceutical manufacturers and contract research organizations engaged in the synthesis of erlotinib or related tyrosine kinase inhibitors require 6-methoxy-1-indanone as a key intermediate [1]. Substitution with the 5-methoxy regioisomer is not permissible without compromising product identity and regulatory compliance.

α1-Adrenoceptor Antagonist Lead Optimization Programs

Drug discovery teams targeting α1-adrenoceptors for hypertension or benign prostatic hyperplasia can employ 6-methoxy-1-indanone as a validated starting scaffold [1]. The indanone core has been successfully elaborated to yield potent antagonists with improved pharmacological profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-1-indanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.